molecular formula C10H17N3 B13534353 n-((4,5,6,7-Tetrahydro-1h-benzo[d]imidazol-2-yl)methyl)ethanamine

n-((4,5,6,7-Tetrahydro-1h-benzo[d]imidazol-2-yl)methyl)ethanamine

Cat. No.: B13534353
M. Wt: 179.26 g/mol
InChI Key: RKEBRJPGLZFKGM-UHFFFAOYSA-N
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Description

N-((4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methyl)ethanamine is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methyl)ethanamine typically involves the reaction of 2-aminobenzimidazole with an appropriate alkylating agent. One common method includes the use of ethanamine as the alkylating agent under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-((4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methyl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

N-((4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methyl)ethanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-((4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methyl)ethanamine involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzimidazole: A precursor in the synthesis of N-((4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methyl)ethanamine, known for its antimicrobial properties.

    Benzimidazole: The parent compound, widely used in medicinal chemistry for its broad range of biological activities.

    4,5,6,7-Tetrahydrobenzimidazole:

Uniqueness

This compound stands out due to its unique tetrahydro structure, which may confer distinct chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

N-(4,5,6,7-tetrahydro-1H-benzimidazol-2-ylmethyl)ethanamine

InChI

InChI=1S/C10H17N3/c1-2-11-7-10-12-8-5-3-4-6-9(8)13-10/h11H,2-7H2,1H3,(H,12,13)

InChI Key

RKEBRJPGLZFKGM-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC2=C(N1)CCCC2

Origin of Product

United States

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